molecular formula C5H4BrCl2NO2S B1522702 5-Bromopyridine-2-sulfonyl chloride, HCl CAS No. 1150561-80-0

5-Bromopyridine-2-sulfonyl chloride, HCl

Cat. No.: B1522702
CAS No.: 1150561-80-0
M. Wt: 292.97 g/mol
InChI Key: GWQQTDYYBXDGKK-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonyl chloride, HCl: is a chemical compound with the molecular formula C5H3BrClNO2S•HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2-sulfonyl chloride, HCl typically involves the sulfonylation of 5-bromopyridine. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromopyridine-2-sulfonyl chloride, HCl is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. It is also explored for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfonyl chloride, HCl involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives .

Comparison with Similar Compounds

  • 5-Bromopyridine-3-sulfonyl chloride
  • 5-Bromopyridine-4-sulfonyl chloride
  • 4-Bromopyridine-2-sulfonyl chloride

Comparison: 5-Bromopyridine-2-sulfonyl chloride, HCl is unique due to its specific substitution pattern on the pyridine ring. This positional isomerism can influence the reactivity and selectivity of the compound in chemical reactions. Compared to its analogs, this compound may exhibit different reactivity profiles and applications in synthesis .

Properties

IUPAC Name

5-bromopyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQTDYYBXDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674535
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-80-0
Record name 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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